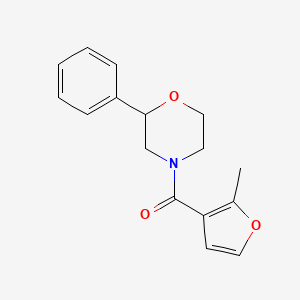
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one, also known as MPPC, is a chemical compound that has been studied for its potential therapeutic applications. MPPC belongs to the class of pyridazinone derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one involves its ability to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cognitive function. 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one in lab experiments include its ability to exhibit various biochemical and physiological effects, as well as its potential therapeutic applications. However, the limitations of using 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one in lab experiments include the need for further research to determine its safety and efficacy, as well as the potential for toxicity at high doses.
Orientations Futures
There are several future directions for the study of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one. Further research is needed to determine its safety and efficacy in humans, as well as its potential use in the treatment of neurodegenerative diseases and cancer. Additionally, the development of new synthesis methods for 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one may lead to improved yields and reduced costs. Finally, the study of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one in combination with other compounds may lead to the development of more effective therapeutic treatments.
Méthodes De Synthèse
The synthesis of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one involves the condensation of 2-phenylpyrrolidine-1-carboxylic acid with 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid, followed by reduction of the nitro group to an amine group. The resulting product is then acylated with ethyl chloroformate to obtain 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one.
Applications De Recherche Scientifique
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-15(20)10-9-13(17-18)16(21)19-11-5-8-14(19)12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQYJTPJUAHWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)
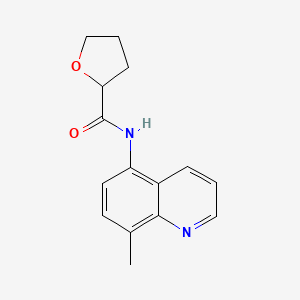
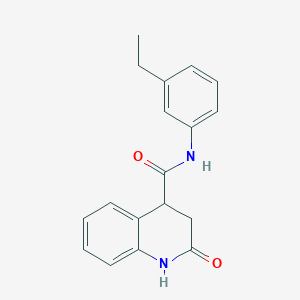
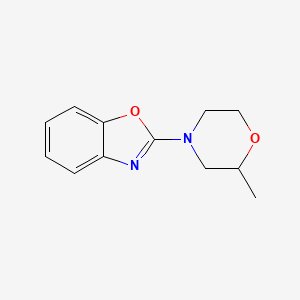
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)
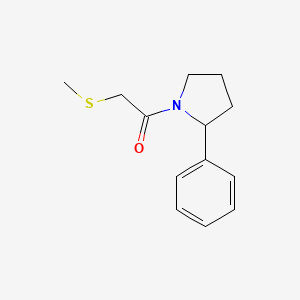


![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)

